molecular formula C7H5IN2O B3026860 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1160112-78-6

5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3026860
CAS No.: 1160112-78-6
M. Wt: 260.03
InChI Key: ALGOIAHLVWYPHU-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 5-position and a keto group at the 2-position of the pyrrolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the iodination of a pyrrolopyridine precursor. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at room temperature. The precursor compound, 1H-pyrrolo[2,3-b]pyridine, is dissolved in DMF, and NIS is added slowly to the solution. The reaction mixture is stirred overnight, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, solvent selection, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The keto group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Palladium Catalysts: Used in coupling reactions such as Suzuki or Sonogashira coupling.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, while coupling reactions can produce various substituted pyrrolopyridine derivatives.

Scientific Research Applications

5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding interactions, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the iodine atom can be selectively substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives.

Properties

IUPAC Name

5-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOIAHLVWYPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657507
Record name 5-Iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160112-78-6
Record name 5-Iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Reactant of Route 6
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